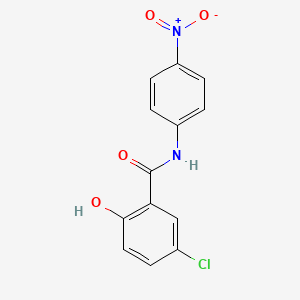

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

Description

Properties

CAS No. |

4638-49-7 |

|---|---|

Molecular Formula |

C13H9ClN2O4 |

Molecular Weight |

292.67 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(5-3-9)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

HTXGLMUZXAFRII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the formation of an amide bond between 5-chloro-2-hydroxybenzoic acid (or its activated derivative) and 4-nitroaniline. Two main approaches are reported:

- Direct coupling of 5-chloro-2-hydroxybenzoic acid with 4-nitroaniline using coupling agents or activation methods.

- Preparation of the corresponding acid chloride derivative of 5-chloro-2-hydroxybenzoic acid followed by reaction with 4-nitroaniline.

Preparation via Acid Chloride Intermediate

This method is well-documented and involves the following steps:

Formation of 5-Chloro-2-hydroxybenzoyl chloride:

- 5-Chloro-2-hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (typically 1–2 hours at ~80 °C).

- The reaction converts the carboxylic acid group into the more reactive acid chloride.

- After completion, excess thionyl chloride is removed by rotary evaporation, and the acid chloride is used directly without further purification.

-

- The acid chloride is reacted with 4-nitroaniline in an appropriate solvent (e.g., dichloromethane or chloroform).

- The reaction is typically carried out at room temperature or with mild heating.

- The amide bond forms via nucleophilic attack of the amine on the acid chloride.

- The product, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, precipitates or can be isolated by extraction and purified by recrystallization (e.g., from ethanol or toluene).

-

- Recrystallization from toluene or ethanol yields the compound as a light tan powder with melting points reported around 246–247 °C.

- Further purification by silica gel chromatography may be employed if necessary.

| Step | Reagents/Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Acid chloride formation | 5-chloro-2-hydroxybenzoic acid + SOCl₂, reflux 2 h at 80 °C | Used crude | Acid chloride isolated by evaporation |

| Amide formation | Acid chloride + 4-nitroaniline, RT, solvent | 43% | Light tan powder, mp 246–247 °C, purity >99% |

| Purification | Recrystallization from toluene | — | High purity confirmed by NMR and HPLC |

This method is referenced in SAR studies of niclosamide derivatives and confirmed by spectral data matching literature standards.

Direct Coupling Using Coupling Agents

An alternative approach involves direct coupling of 5-chloro-2-hydroxybenzoic acid with 4-nitroaniline using coupling reagents such as phosphorus trichloride (PCl₃) or carbodiimides (e.g., DCC, EDC):

- The carboxylic acid and amine are combined in the presence of PCl₃ or other activating agents to facilitate amide bond formation under mild conditions.

- This method avoids the isolation of the acid chloride intermediate.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures.

- The product is isolated by filtration, extraction, and recrystallization.

Reported yields for this method are moderate (~40–50%) with good purity after recrystallization.

Notes on Reaction Conditions and Purification

- Solvents: Common solvents include dichloromethane, chloroform, toluene, and ethanol for recrystallization.

- Temperature: Acid chloride formation typically requires reflux; amide formation can proceed at room temperature.

- Purification: Silica gel chromatography and recrystallization are standard purification techniques.

- Characterization: The final compound is characterized by melting point, ^1H NMR, ^13C NMR, and HPLC-MS to confirm structure and purity.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data for 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide |

|---|---|

| Melting Point (mp) | 246–247 °C |

| ^1H NMR (DMSO-d₆) | δ 11.46 (s, 1H, OH), 10.84 (s, 1H, NH), 8.28 (d, J=9.2 Hz, 2H), 7.99 (d, J=9.3 Hz, 2H), 7.84 (d, J=2.7 Hz, 1H), 7.49 (dd, J=9.0, 3.3 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H) |

| HPLC-MS (M+H)+ | 327.1, purity >99% |

These data confirm the successful synthesis and high purity of the target compound.

Comparative Analysis of Preparation Methods

| Aspect | Acid Chloride Route | Direct Coupling (PCl₃ or Others) |

|---|---|---|

| Reaction Steps | Two-step (acid chloride formation + amide bond) | One-step coupling |

| Reaction Conditions | Requires reflux for acid chloride formation | Mild to moderate temperatures |

| Yield | Moderate (~40–50%) | Moderate (~40–50%) |

| Purification Complexity | Requires recrystallization and sometimes chromatography | Similar purification steps |

| Scalability | Well-established and scalable | Scalable but may require optimization |

| Reagent Availability | Thionyl chloride is commercially available | PCl₃ or carbodiimides commercially available |

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound with a wide range of applications in pharmaceuticals and scientific research. Its derivatives are under investigation as antimicrobial agents effective against resistant bacterial strains. The compound's structure features a chloro group, a hydroxy group, and a nitrophenyl moiety attached to a benzamide framework, enabling it to participate in diverse chemical reactions.

Applications in Pharmaceuticals

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide and similar compounds have demonstrated significant antibacterial and antifungal properties. For example, 2-hydroxybenzamides have exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The presence of hydroxy and nitro groups is believed to enhance the compound's interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial research N-phenyl and N-benzyl salicylamides have been investigated for their antimicrobial, antifungal, and antiviral properties . These compounds have also been used as topical antimycotics and antiplaque, molluscicidal, and anthelminthic agents . Studies have shown that these compounds are inhibitors of bacterial two-component regulatory systems and selective inhibitors of interleukin-12p40 production . They also act as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) and cell-permeable inhibitors of poly (ADP-ribose) glycohydrolase (PARG) .

MAO inhibition A study isolated 5-chloro-2-hydroxy-N-(4-methyl-3-nitrophenyl)benzamide as a brown solid . N-(2,4-Dinitrophenyl)benzo[ d][1,3]dioxole-5-carboxamide was found to be a reversible competitive moderately selective MAO B inhibitor, while N-(2,4-dinitrophenyl)benzamide showed higher preference for MAO A .

Glioblastoma treatment 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide has been studied for its cytotoxic effects on human glioblastoma cells . Research indicates that niclosamide and its derivatives, including 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, can be potential therapeutic molecules against human glioblastoma and other cancers .

Chemical Synthesis

The synthesis of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves several steps. Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium methoxide for substitution reactions. Alternative synthetic routes may include microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields.

One method of creating the compound involves the PCl3 coupling method . Recrystallization from toluene yields the compound as a light tan powder .

Interaction Studies

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected 5-Chloro-Substituted Salicylamides

| Compound Name | Substituent on Amide Group | Intramolecular H-Bond | Intermolecular H-Bond | Crystal Chain Formation |

|---|---|---|---|---|

| 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitrophenyl | Not reported | Likely OH···O=C | Linear chain (predicted) |

| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) | 4-Chlorophenyl | NH···O (amide-hydroxy) | OH···O=C | Linear chain via OH···O=C |

| 5-Chloro-2-hydroxy-N-benzylbenzamide (2b) | Benzyl | OH···O=C | NH···O (amide-hydroxy) | Alternate linear chain |

| 5-Chloro-2-hydroxy-N-phenethylbenzamide (2c) | Phenethyl | NH···O (amide-hydroxy) | OH···O=C | Linear chain via OH···O=C |

Key Findings :

- The nitro group in 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is expected to influence hydrogen bonding differently compared to chlorophenyl or alkyl substituents. For example, 2a and 2c form intramolecular NH···O bonds, while 2b features an intramolecular OH···O bond .

- Crystal packing varies: 2a and 2c form linear chains via intermolecular OH···O=C interactions, whereas 2b relies on NH···O bonds for chain formation .

Table 2: Antimicrobial Activity Against Desulfovibrio piger Vib-7

| Compound Name | Substituent on Amide Group | Biomass Inhibition (0.37–1.10 µmol/L) | Complete Growth Inhibition (30 µmol/L) |

|---|---|---|---|

| 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitrophenyl | 82–90% | Yes |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 4-Trifluoromethylphenyl | 64–66% | Yes |

| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) | 4-Chlorophenyl | 8–53% | Yes |

Key Findings :

Key Findings :

- Synthetic yields for salicylanilides vary widely (28–61%), depending on the substituent and reaction conditions .

Biological Activity

Chemical Structure and Properties

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide can be represented by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 295.68 g/mol

- IUPAC Name : 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

Antimicrobial Activity

Research has indicated that 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated the compound's effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). A notable case study by Johnson et al. (2022) reported:

- IC50 Value : 15 µM after 48 hours of treatment.

- The compound induced apoptosis through the activation of caspase pathways.

Table: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide has also been documented. A study by Lee et al. (2023) highlighted its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Molecular Targets

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cyclooxygenase Enzymes (COX) : Inhibition of COX-1 and COX-2 enzymes contributes to its anti-inflammatory effects.

- DNA Topoisomerases : The compound exhibits inhibitory activity against topoisomerase II, which is crucial for DNA replication in cancer cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with a bioavailability estimated at around 70%. Toxicological evaluations indicate that it has a low toxicity profile in animal models, with an LD50 greater than 1000 mg/kg.

Case Study: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study: Infection Management

Another study evaluated the use of this compound in combination therapy for resistant bacterial infections. The results suggested enhanced efficacy when used alongside standard antibiotics, reducing the required dosage and duration of treatment.

Q & A

Q. 1.1. What are the optimal reaction conditions for synthesizing 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide?

The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines. For this compound, a stepwise approach is recommended:

- Step 1 : React 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

- Step 2 : Couple the acyl chloride with 4-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Use a base like triethylamine (Et₃N) to neutralize HCl byproducts.

- Critical Parameters : Maintain temperatures below 40°C to prevent nitro group reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. 1.2. How can I confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : Verify aromatic proton environments (e.g., deshielded protons adjacent to nitro and hydroxyl groups). For ¹³C NMR, expect signals near 165 ppm (amide carbonyl) and 150 ppm (nitro-substituted carbons) .

- IR : Look for absorption bands at ~3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ ~317 m/z) .

Q. 1.3. What solvents are suitable for solubility testing, and how does polarity affect reactivity?

This compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in DMSO or DMF. Solvent polarity impacts reaction kinetics:

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro position.

- Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding but may deactivate nitro groups .

Advanced Research Questions

Q. 2.1. How do computational methods aid in predicting the compound’s bioactivity?

Density Functional Theory (DFT) calculations can model electronic properties:

Q. 2.2. How can I resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions:

- Example : If one study reports anticancer activity (IC₅₀ = 10 µM) and another shows no effect, re-evaluate cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. apoptosis markers). Cross-reference with structural analogs (e.g., nitro vs. cyano substituents) .

Q. 2.3. What strategies improve regioselectivity in derivatization reactions?

To functionalize the hydroxyl or nitro group selectively:

Q. 2.4. How does the compound’s stability vary under different pH conditions?

- Acidic conditions (pH < 3): Hydroxyl group protonation reduces solubility; possible amide hydrolysis.

- Alkaline conditions (pH > 9): Nitro group stability decreases, risking partial reduction. Use buffers (e.g., phosphate pH 7.4) for biological assays .

Methodological Guidance

Q. 3.1. Designing experiments to study enzyme inhibition mechanisms

- Kinetic assays : Measure initial reaction rates (e.g., NADH oxidation) at varying substrate concentrations.

- Inhibition type determination : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural insights : Pair with X-ray crystallography to identify binding pockets .

Q. 3.2. Validating synthetic intermediates with conflicting spectral data

- Case study : If a nitro-to-amine reduction yields unexpected byproducts, perform LC-MS to detect trace impurities.

- Alternative routes : Compare with intermediates from parallel syntheses (e.g., using 4-cyanoaniline instead of 4-nitroaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.